Lipophilicity Advantage vs. Non-Fluorinated Analog
The incorporation of the -CF₃ group at the C3 position significantly elevates the octanol-water partition coefficient. The target compound exhibits a LogP of 2.26, compared with 2-acetylbenzonitrile (CAS 91054-33-0, the direct non-fluorinated analog), which has a measured/calculated LogP of 1.76 [1][2]. This represents a ΔLogP of +0.50, corresponding to an approximately 3.2-fold increase in lipophilicity.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.26 |
| Comparator Or Baseline | 2-Acetylbenzonitrile (CAS 91054-33-0): LogP = 1.76 |
| Quantified Difference | ΔLogP = +0.50 (~3.2× higher lipophilicity) |
| Conditions | Calculated LogP values from authoritative chemical databases (ChemSpace, Chem960) |
Why This Matters
Higher LogP directly impacts membrane permeability, protein binding, and pharmacokinetic distribution; for medicinal chemistry programs, this 3.2-fold increase can distinguish between a compound that crosses the blood-brain barrier and one that does not, making the fluorinated analog the necessary choice for CNS-targeted or intracellular target programs.
- [1] ChemSpace. 2-Acetyl-3-(trifluoromethyl)benzonitrile – CSCS00020641439. LogP 2.26. https://chem-space.com/CSCS00020641439-EDE9AF (accessed 2026-04-27). View Source
- [2] Chem960. 2-Acetylbenzonitrile (CAS 91054-33-0): LogP 1.76088. https://m.chem960.com (accessed 2026-04-27). View Source
